

# Molecular Structure & Reactivity Guide: 2-Bromo-7-chlorothiazolo[4,5-c]pyridine

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## Compound of Interest

Compound Name: 2-Bromo-7-chlorothiazolo[4,5-c]pyridine

Cat. No.: B13647009

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## Part 1: Executive Summary & Structural Logic

**2-Bromo-7-chlorothiazolo[4,5-c]pyridine** represents a "privileged scaffold" in drug discovery, offering a rigid bicyclic core that mimics purine bases (adenine/guanine) while providing distinct vectors for orthogonal functionalization. Its value lies in the reactivity differential between the two halogen substituents: the highly labile C2-bromide (thiazole ring) and the more robust C7-chloride (pyridine ring).

## Structural Characterization & Numbering

Proper identification of this isomer is critical, as the [5,4-c] and [4,5-c] isomers have vastly different electronic profiles.

- Scaffold: Thiazolo[4,5-c]pyridine (Thiazole fused to the c-face of pyridine).
- Numbering System (IUPAC):
  - Position 1: Sulfur (Thiazole)

- Position 2: Carbon (Thiazole) – Site of Bromine
- Position 3: Nitrogen (Thiazole)[1][2]
- Position 5: Nitrogen (Pyridine)[1][2][3][4][5]
- Position 7: Carbon (Pyridine) – Site of Chlorine[6]

Electronic Distribution: The molecule features an electron-deficient pyridine ring fused to an electron-rich thiazole. However, the inductive effect of the pyridine nitrogen (N5) pulls electron density away from the thiazole ring, making the C2 position highly susceptible to nucleophilic attack (S<sub>N</sub>Ar).

## Physicochemical Profile (Calculated)

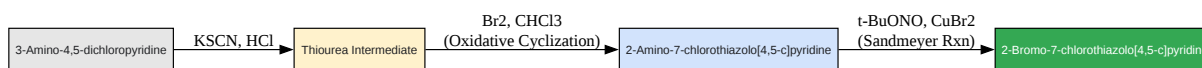
Property	Value	Significance
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrClN <sub>2</sub> S	Core building block
Molecular Weight	249.51 g/mol	Fragment-based drug design (FBDD) compliant
cLogP	-2.4	Moderate lipophilicity; good membrane permeability
TPSA	~25 Å <sup>2</sup>	Low polar surface area; CNS penetrant potential
H-Bond Acceptors	2 (N3, N5)	Key interaction points for kinase hinge binding

## Part 2: Synthesis Strategy

Constructing the [4,5-c] core requires careful selection of pyridine precursors to ensure the correct fusion orientation. The most robust route proceeds via 3-amino-4,5-dichloropyridine, ensuring the C7-chlorine is pre-installed before ring closure.

## Retrosynthetic Analysis (DOT Visualization)

The synthesis relies on constructing the thiazole ring onto a pre-functionalized pyridine backbone.



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Figure 1: Synthetic workflow for the construction of the 2-bromo-7-chloro core.

## Detailed Synthetic Protocol

### Step 1: Formation of the 2-Amino Core

- Reagents: 3-Amino-4,5-dichloropyridine (1.0 eq), Potassium thiocyanate (KSCN, 2.0 eq), Acetic acid.
- Procedure: Dissolve the pyridine precursor in glacial acetic acid. Add KSCN and bromine (1.0 eq) dropwise at 0°C.
- Mechanism: The bromine activates the thiocyanate, which attacks the amino group. The resulting intermediate undergoes intramolecular S<sub>N</sub>Ar displacement of the C4-chlorine (highly activated by the protonated pyridine nitrogen) to close the thiazole ring.
- Result: 2-Amino-7-chlorothiazolo[4,5-c]pyridine.

### Step 2: Sandmeyer Transformation to 2-Bromo

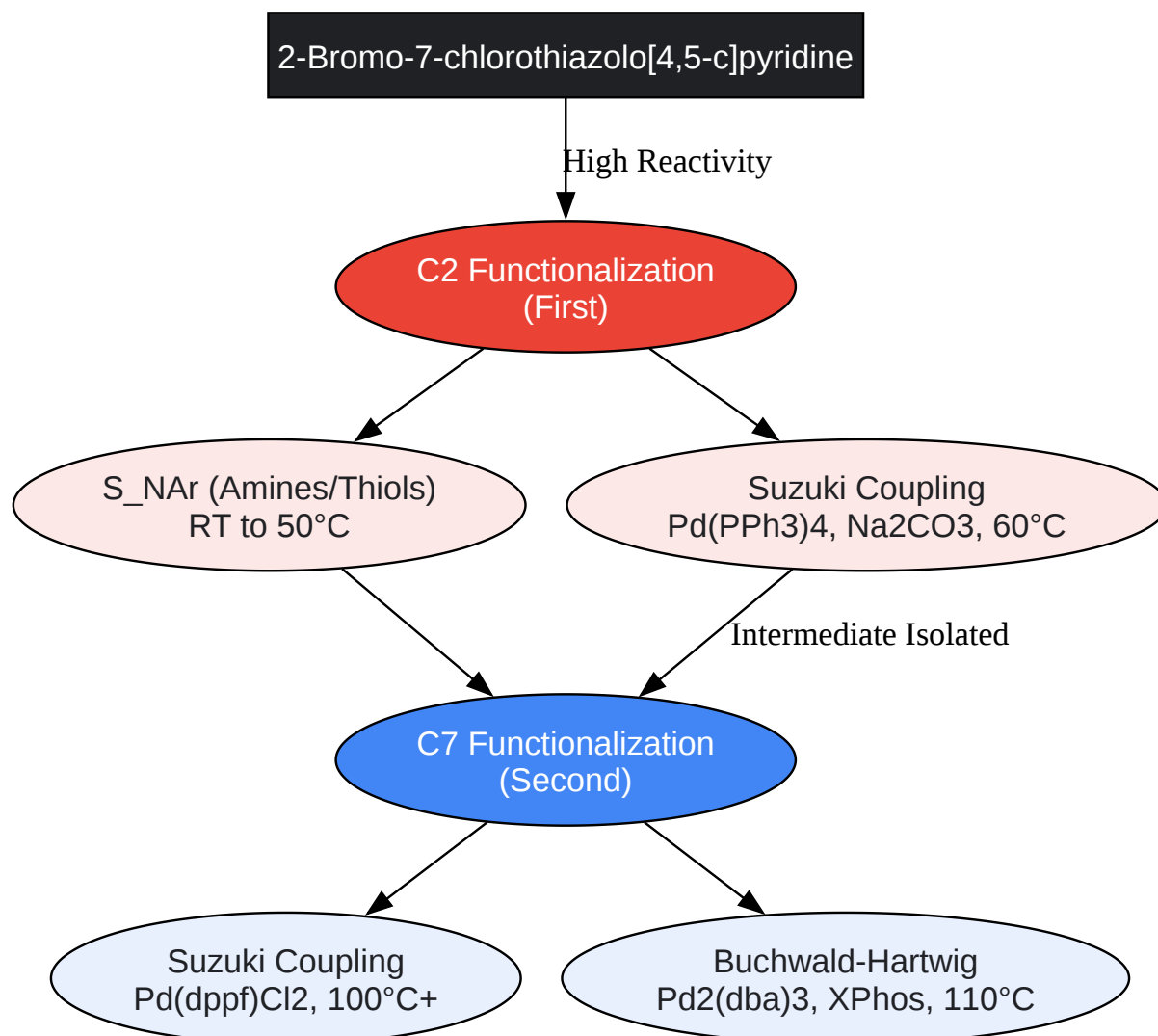
- Reagents: 2-Amino-7-chlorothiazolo[4,5-c]pyridine, tert-Butyl nitrite (t-BuONO), Copper(II) bromide (CuBr<sub>2</sub>), Acetonitrile (MeCN).
- Procedure: Suspend CuBr<sub>2</sub> (1.5 eq) in dry MeCN at 0°C. Add t-BuONO (1.5 eq). Slowly add the amine. Warm to 60°C for 2 hours.
- Purification: Silica gel chromatography (0-20% EtOAc/Hexanes). The product is light-sensitive; store in amber vials.

## Part 3: Reactivity & Functionalization

The power of this scaffold lies in its orthogonal reactivity. You can selectively functionalize the C2 position without disturbing the C7 position.

### The Reactivity Hierarchy

- **Site A (C2-Br): Kinetic Product.** The C2 position is flanked by sulfur and nitrogen (N3), making it extremely electron-deficient. It reacts rapidly in S<sub>N</sub>Ar reactions with amines/thiols and oxidative addition with Pd(0).
- **Site B (C7-Cl): Thermodynamic Product.** The C7 position is on the pyridine ring, meta to the pyridine nitrogen (N5). This makes it significantly less reactive towards S<sub>N</sub>Ar. It requires forcing conditions or specialized phosphine ligands (e.g., XPhos, RuPhos) for Suzuki/Buchwald coupling.



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Figure 2: Orthogonal functionalization strategy. C2 reacts under mild conditions; C7 requires forcing conditions.

## Experimental Protocol: Regioselective C2-Amination

Target: Introduction of a solubilizing morpholine group at C2.

- Setup: Charge a vial with **2-bromo-7-chlorothiazolo[4,5-c]pyridine** (100 mg, 0.40 mmol) and dry THF (2 mL).

- Addition: Add DIPEA (2.0 eq) followed by morpholine (1.1 eq).
- Conditions: Stir at Room Temperature for 4 hours. (Note: Heating to >80°C may result in trace displacement of C7-Cl if the amine is small).
- Workup: Dilute with water, extract with DCM.
- Outcome: >90% yield of 2-morpholino-7-chlorothiazolo[4,5-c]pyridine. The C7-Cl remains intact for subsequent cross-coupling.

## Part 4: Critical References

- Scaffold Synthesis: Y. Koteswara Rao et al.[3] "Synthesis of thiazolo[4,5-b]pyridines and related fused systems." Arkivoc, 2009. (Detailed methodology on thiazole ring closure on pyridine systems).
- Halogen Reactivity: BenchChem Technical Guides. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison." (Validation of Br > Cl reactivity trends in heteroaromatics).
- Thiazolopyridine Numbering: PubChem Compound Summary. "Thiazolo[4,5-c]pyridine." [7][8] (Standard IUPAC numbering confirmation).
- Sandmeyer Protocols: Organic Syntheses. "Conversion of Aryl Amines to Aryl Bromides." (Standard protocols adapted for heteroaromatics).

Senior Scientist Note: Always verify the regiochemistry of your starting material using HMBC NMR. The [4,5-c] and [5,4-c] isomers are difficult to distinguish by <sup>1</sup>H NMR alone due to similar splitting patterns in the aromatic region.

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